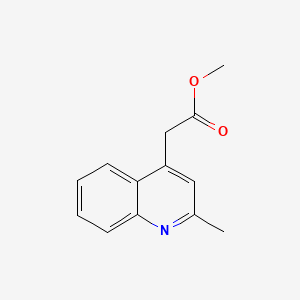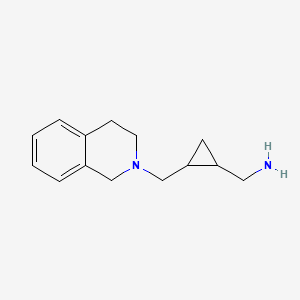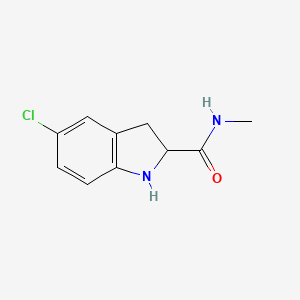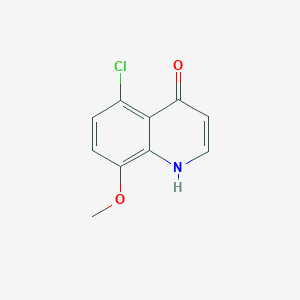
5-Chloro-8-methoxyquinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-8-methoxyquinolin-4-ol is a heterocyclic aromatic compound belonging to the quinoline family. This compound is characterized by the presence of a chlorine atom at the 5th position, a methoxy group at the 8th position, and a hydroxyl group at the 4th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-methoxyquinolin-4-ol typically involves the chlorination and methoxylation of quinoline derivatives. One common method involves the reaction of 4-chloro-2-nitrophenol with 4-chloro-ortho-aminophenol in the presence of glycerol and concentrated sulfuric acid. The reaction is carried out at elevated temperatures, typically between 100°C to 170°C, with the gradual addition of sulfuric acid to promote the reaction and remove water byproducts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves chloridization, extraction, neutralization, washing, separation, and drying steps. The use of hydrochloric acid and other reagents ensures high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-8-methoxyquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogenation, alkylation, and acylation reactions are common, where the chlorine or methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
5-Chloro-8-methoxyquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-8-methoxyquinolin-4-ol involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interfere with DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The exact pathways and molecular targets may vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Chloro-5-methoxyquinolin-4-ol: Similar structure but with different substitution patterns.
6-Chloro-4-oxo-N’-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide: Exhibits potent antiproliferative activity against cancer cells.
4-Chloro-6-methoxyquinolin-7-ol: Another quinoline derivative with distinct chemical properties.
Uniqueness
5-Chloro-8-methoxyquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine, methoxy, and hydroxyl groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
1153084-29-7 |
|---|---|
Formule moléculaire |
C10H8ClNO2 |
Poids moléculaire |
209.63 g/mol |
Nom IUPAC |
5-chloro-8-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8ClNO2/c1-14-8-3-2-6(11)9-7(13)4-5-12-10(8)9/h2-5H,1H3,(H,12,13) |
Clé InChI |
OOXYRZPBDBTGKA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C=C1)Cl)C(=O)C=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




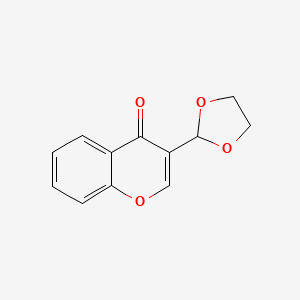
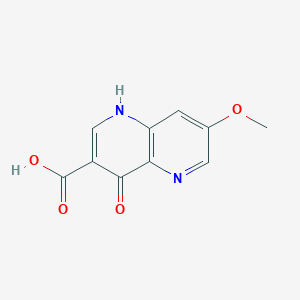

![8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B15068442.png)
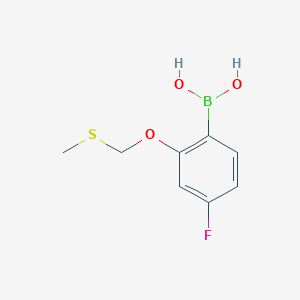
![2-(Difluoromethyl)-5-ethoxybenzo[d]oxazole](/img/structure/B15068448.png)
![N-Ethyl-6-formylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B15068449.png)
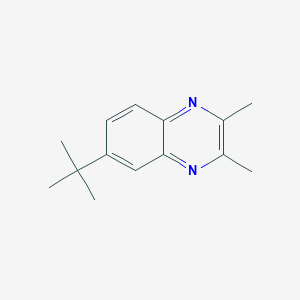
![6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B15068452.png)
